![molecular formula C12H15NO4 B146494 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid CAS No. 129973-07-5](/img/structure/B146494.png)
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid, also known as HMB, is a naturally occurring substance that is found in small amounts in some foods such as alfalfa and catfish. HMB is a metabolite of the essential amino acid leucine and has been studied extensively for its potential health benefits.
Mécanisme D'action
The exact mechanism of action of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to act through a number of different pathways. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to activate the mTOR signaling pathway, which is involved in muscle protein synthesis and growth. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may also act by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for muscle breakdown. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may have antioxidant and anti-inflammatory effects, which could contribute to its immunomodulatory properties.
Effets Biochimiques Et Physiologiques
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has a number of biochemical and physiological effects that contribute to its potential health benefits. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to increase the expression of genes involved in muscle protein synthesis, including myogenin and MRF4. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has also been shown to increase the activity of the enzyme Akt, which is involved in muscle growth and repair. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to reduce the activity of the enzyme caspase-3, which is involved in muscle breakdown.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has a number of advantages for use in lab experiments. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is a naturally occurring substance that is relatively easy to synthesize and purify. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid in lab experiments. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can be expensive to produce in large quantities, and its effects can be difficult to measure accurately due to its complex mechanism of action.
Orientations Futures
There are a number of future directions for 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid research. One area of interest is the potential use of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid as a therapeutic agent for muscle wasting and other conditions associated with muscle loss. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may also have potential applications in the treatment of inflammatory and immune-related disorders. Additionally, there is ongoing research into the optimal dosages and timing of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid supplementation for maximal health benefits. Overall, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is a promising area of research that has the potential to improve our understanding of muscle growth and repair, exercise performance, and immune function.
Méthodes De Synthèse
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase. KIC is then converted to 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid by the enzyme KIC dioxygenase. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can also be synthesized from the precursor molecule beta-hydroxy beta-methylbutyrolactone (2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acidL) through the action of the enzyme lactonase.
Applications De Recherche Scientifique
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been studied extensively for its potential health benefits, particularly in the areas of muscle growth and repair, exercise performance, and immune function. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle strength and power in both trained and untrained individuals. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has also been shown to improve exercise performance by increasing endurance and reducing muscle damage and soreness. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to have immunomodulatory effects, including the ability to enhance natural killer cell activity and reduce inflammation.
Propriétés
Numéro CAS |
129973-07-5 |
|---|---|
Nom du produit |
2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid |
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-[(2-hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-7-4-5-8(9(14)6-7)10(15)13-12(2,3)11(16)17/h4-6,14H,1-3H3,(H,13,15)(H,16,17) |
Clé InChI |
ZURSGGFGOCCAHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(C)C(=O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC(C)(C)C(=O)O)O |
Synonymes |
Alanine, N-(2-hydroxy-4-methylbenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




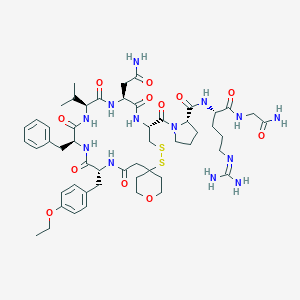

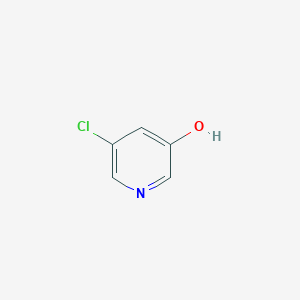


![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
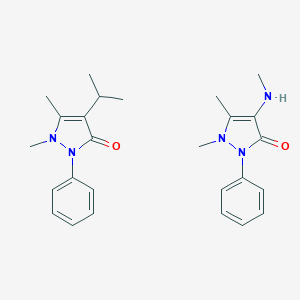


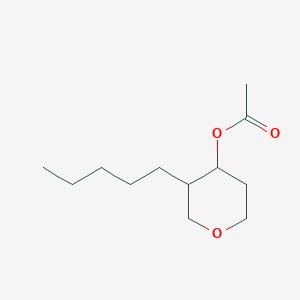
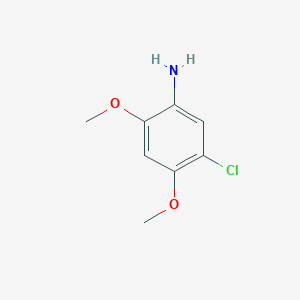

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)